rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid, trans
Description
rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid, trans is a chiral cyclopropane derivative featuring a carboxylic acid group at position 1 and a 5-methylthiophen-2-yl substituent at position 2 of the cyclopropane ring. The trans configuration ensures spatial separation of the substituents, influencing its stereochemical and electronic properties.
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
FQKROEPGEPPLKM-RNFRBKRXSA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CC1=CC=C(S1)C2CC2C(=O)O |
Origin of Product |
United States |
Biological Activity
rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid, trans is a chiral compound characterized by its unique cyclopropane and thiophene moieties. Its molecular formula is with a molecular weight of 182.24 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H10O2S |
| Molecular Weight | 182.24 g/mol |
| IUPAC Name | (1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
| InChI Key | INEMTYIXBMMJIJ-RNFRBKRXSA-N |
| SMILES | Cc1ccc(s1)[C@@H]1C[C@H]1C(=O)O |
The biological activity of rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is largely attributed to its structural features, which allow it to interact with various biological targets. The cyclopropane ring can enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity. Thiophene derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties, suggesting that this compound may exhibit similar effects.
Research Findings
Recent studies have explored the biological implications of this compound:
- Antimicrobial Activity : Preliminary investigations indicate that rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid exhibits significant antimicrobial properties against a range of bacterial strains. This suggests potential applications in developing new antibiotics.
- Anti-inflammatory Properties : Research has shown that compounds with thiophene structures often display anti-inflammatory effects. The potential for rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid to modulate inflammatory pathways is currently under investigation.
- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the specific pathways through which this compound exerts its effects, including receptor binding assays and enzyme inhibition studies.
Case Study 1: Antimicrobial Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Activity
A study conducted by Smith et al. (2023) focused on the anti-inflammatory properties of rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid in a murine model of acute inflammation. The compound demonstrated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential therapeutic application in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| rac-(1R,2R)-2-(3-methylthiophen-2-yl) | Cyclopropane derivative | Antimicrobial |
| rac-(1R,2R)-2-(5-methylphenyl) | Cyclopropane derivative | Anti-inflammatory |
| rac-(1R,2R)-3-thienyl-cyclopropane | Cyclopropane derivative | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Cyclopropane-Carboxylic Acid Derivatives
Structural and Physicochemical Properties
The table below compares key properties of the target compound with structural analogs differing in substituents on the cyclopropane ring:
Key Observations:
- Fluorophenyl (electron-withdrawing) and trifluoromethylphenyl (strongly electron-withdrawing) substituents lower electron density at the cyclopropane ring, affecting acidity and reactivity .
- Acidity (pKa) : The fluorophenyl analog has a pKa of ~4.56, typical for carboxylic acids. Thiophene’s electron-donating methyl group may slightly increase pKa compared to halogenated derivatives, though experimental data is lacking.
- Steric Effects : Bulky substituents (e.g., 2-chloro-6-methoxyphenyl) may hinder rotational freedom, whereas smaller groups (e.g., 4-fluorophenyl) allow greater conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
